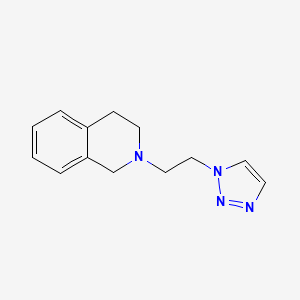
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide is a useful research compound. Its molecular formula is C30H32FN3O5 and its molecular weight is 533.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging Tumor Proliferation
One significant application of related compounds involves imaging tumor proliferation. Research has shown that derivatives of quinazolinone can be utilized in PET imaging to assess tumor proliferation in patients with malignant neoplasms. The study "Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1" found a correlation between tumor uptake of the compound and Ki-67 (a marker for proliferation), making it promising for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Synthetic Route Development
Another application is in the development of practical and scalable synthetic routes for related compounds. The study "Development of a Practical and Scalable Synthetic Route to YM758 Monophosphate, A Novel If Channel Inhibitor" describes an efficient synthesis method for a compound with potential as an If current channel inhibitor, highlighting the importance of such compounds in medicinal chemistry (Yoshida et al., 2014).
Antibacterial and Antifungal Activities
Compounds within the quinazolinone family have been investigated for their antimicrobial properties. "Synthesis, characterization and in vitro antimicrobial activity of some 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives" reports the synthesis of derivatives with significant activity against human pathogenic microorganisms, indicating their potential as antimicrobial agents (Saravanan et al., 2015).
Anticonvulsant Activity
The quinazolinone framework has been explored for its potential in developing anticonvulsant drugs. A study on "Anticonvulsant activity of some 4-aminobenzamides" showed that derivatives could be potent against seizures, offering insights into new therapeutic avenues for epilepsy treatment (Clark et al., 1984).
Anti-Tubercular Agents
Research into novel 4-anilinoquinolines and 4-anilinoquinazolines has identified these as novel inhibitors of Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents. The study on their activity and structure-activity relationships highlights the importance of the quinazolinone scaffold in developing new tuberculosis treatments (Asquith et al., 2019).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, followed by the reaction of the resulting intermediate with N-pentylbenzoyl chloride.", "Starting Materials": [ "2-fluorobenzylamine", "6,7-dimethoxy-3,4-dihydroquinazolin-4-one", "N-pentylbenzoyl chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-fluorobenzylamine (1.0 equiv) in dry dimethylformamide (DMF) and cool the solution to 0°C.", "Step 2: Add sodium hydride (1.2 equiv) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 5: Filter the precipitate and wash with methanol.", "Step 6: Dissolve the resulting intermediate in chloroform (10 mL) and add N-pentylbenzoyl chloride (1.2 equiv).", "Step 7: Stir the reaction mixture for 4 hours at room temperature.", "Step 8: Quench the reaction by adding water (10 mL) and stir for 30 minutes.", "Step 9: Extract the product with chloroform (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the solution and purify the product by column chromatography to obtain the desired compound." ] } | |
CAS No. |
1185171-81-6 |
Molecular Formula |
C30H32FN3O5 |
Molecular Weight |
533.6 |
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-pentylbenzamide |
InChI |
InChI=1S/C30H32FN3O5/c1-4-5-8-15-32-28(35)21-13-11-20(12-14-21)18-34-29(36)23-16-26(38-2)27(39-3)17-25(23)33(30(34)37)19-22-9-6-7-10-24(22)31/h6-7,9-14,16-17H,4-5,8,15,18-19H2,1-3H3,(H,32,35) |
InChI Key |
ULGWOXYRPALEDH-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
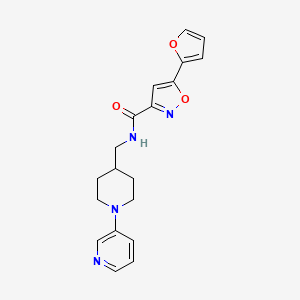
![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)
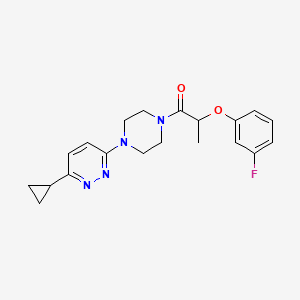
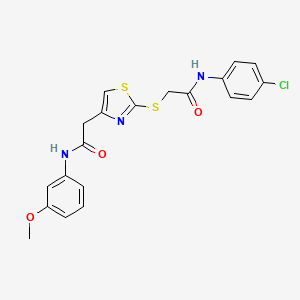
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
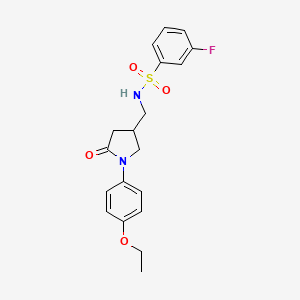
![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)
![3-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2961306.png)
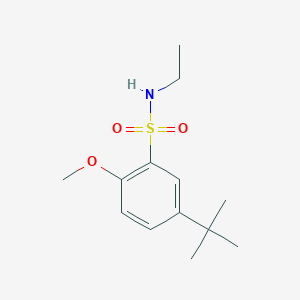

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2961312.png)
